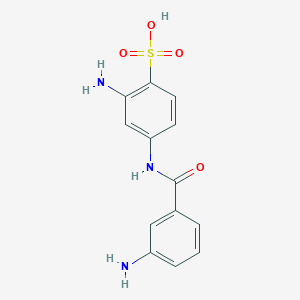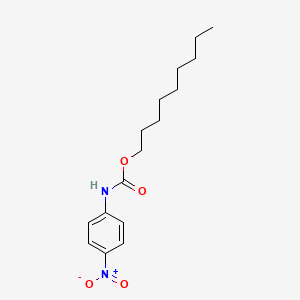
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines and sulfonic acids. This compound is characterized by the presence of amino groups and a sulfonic acid group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid typically involves multiple steps, including the introduction of amino and sulfonic acid groups to the benzene ring. One common method involves the sulfonation of metanilic acid in 100% sulfuric acid with 50% oleum at 160°C for 5-6 hours. The sulfonation mixture is then diluted with water, and lime is added to remove the resulting calcium sulfate. The product is precipitated with excess concentrated hydrochloric acid in a hot solution, yielding a high purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as sulfonic acids, amines, and halogenated compounds.
Scientific Research Applications
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4-benzenedisulfonic acid: Similar in structure but with two sulfonic acid groups.
4-Aminobenzenesulfonic acid: Contains a single amino and sulfonic acid group.
3-Aminobenzenesulfonic acid: Similar but with different positioning of the amino group.
Uniqueness
2-Amino-4-(3-aminobenzamido)benzene-1-sulfonic acid is unique due to the presence of both amino and benzamido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
93003-65-7 |
|---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-amino-4-[(3-aminobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O4S/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20/h1-7H,14-15H2,(H,16,17)(H,18,19,20) |
InChI Key |
MJNXXWZBBLGYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)

![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)





![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)


